molecular formula C55H74N14O17S2 B054776 Bolton hunter-cholecystokinin nonapeptide CAS No. 117829-67-1

Bolton hunter-cholecystokinin nonapeptide

Cat. No. B054776
CAS RN: 117829-67-1
M. Wt: 1267.4 g/mol
InChI Key: XABUVDVSEMIDIN-QOHRKOJGSA-N
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Description

Bolton hunter-cholecystokinin nonapeptide is a variant of cholecystokinin (CCK), a peptide hormone of the gastrointestinal system. CCK is responsible for stimulating the digestion of fat and protein. It is synthesized and secreted by enteroendocrine cells in the duodenum and leads to the release of bile and digestive enzymes . The this compound contains a total of 165 bonds, including 91 non-H bonds, 36 multiple bonds, 37 rotatable bonds, 14 double bonds, and 22 aromatic bonds .


Synthesis Analysis

The synthesis of this compound involves the use of an acylating reagent (N-succinimidyl-3 [4-hydroxyphenyl]propionate, the Bolton and Hunter reagent), which is commercially available in a radioiodinated form. This reagent is covalently coupled to the protein to be labeled . The [125I] Bolton and Hunter reagent reacts mostly with the side-chain amino groups of lysine residues to produce the labeled protein .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 carboxylic acids (aliphatic), 1 primary amide (aliphatic), and 8 secondary amides (aliphatic) .


Chemical Reactions Analysis

The Bolton and Hunter method for radiolabeling proteins involves the reaction of the [125I] Bolton and Hunter reagent with the side-chain amino groups of lysine residues to produce the labeled protein .


Physical And Chemical Properties Analysis

This compound contains a total of 165 bonds, including 91 non-H bonds, 36 multiple bonds, 37 rotatable bonds, 14 double bonds, and 22 aromatic bonds .

Mechanism of Action

Cholecystokinin (CCK) plays a crucial role in facilitating digestion within the small intestine. The activation of the CCK1 receptor by CCK has demonstrated to be responsible for a wide variety of important physiological functions, including the stimulation of gallbladder contraction and exocrine pancreatic enzyme secretion, delay of gastric emptying, relaxation of the sphincter of Oddi, inhibition of gastric acid secretion, and induction of satiety .

Future Directions

Recent studies have suggested that cholecystokinin also plays a major role in inducing drug tolerance to opioids such as morphine and heroin, and is partially implicated in experiences of pain hypersensitivity during opioid withdrawal . This suggests potential future directions for research into the role of cholecystokinin and its variants, such as Bolton hunter-cholecystokinin nonapeptide, in pain management and addiction treatment .

properties

IUPAC Name

(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H74N14O17S2/c1-29(2)46(69-53(81)39(23-31-15-17-33(18-16-31)86-88(83,84)85)67-52(80)41(25-44(71)72)66-48(76)35(56)13-9-20-60-55(58)59)54(82)62-28-43(70)63-40(24-32-27-61-36-14-8-7-12-34(32)36)50(78)64-37(19-21-87-3)49(77)68-42(26-45(73)74)51(79)65-38(47(57)75)22-30-10-5-4-6-11-30/h4-8,10-12,14-18,27,29,35,37-42,46,61H,9,13,19-26,28,56H2,1-3H3,(H2,57,75)(H,62,82)(H,63,70)(H,64,78)(H,65,79)(H,66,76)(H,67,80)(H,68,77)(H,69,81)(H,71,72)(H,73,74)(H4,58,59,60)(H,83,84,85)/t35-,37-,38-,39-,40-,41-,42-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABUVDVSEMIDIN-QOHRKOJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H74N14O17S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151926
Record name Bolton hunter-cholecystokinin nonapeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117829-67-1
Record name Bolton hunter-cholecystokinin nonapeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117829671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bolton hunter-cholecystokinin nonapeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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